![molecular formula C23H20N2OS B3829224 N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2,2-diphenylacetamide](/img/structure/B3829224.png)
N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2,2-diphenylacetamide
説明
N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2,2-diphenylacetamide, also known as TDB or GSK2831781, is a small molecule inhibitor that has gained significant attention in the scientific community due to its potential use in treating various diseases. TDB is a potent and selective agonist of the G protein-coupled receptor (GPCR) GPR39. GPR39 is a zinc-sensing receptor that is involved in regulating various physiological processes, including glucose homeostasis, insulin secretion, and gastrointestinal motility.
作用機序
N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2,2-diphenylacetamide acts as an agonist of the GPR39 receptor, which is predominantly expressed in the pancreas, gastrointestinal tract, and brain. Upon activation, GPR39 stimulates the release of various hormones and neuropeptides, including insulin, glucagon-like peptide-1 (GLP-1), and cholecystokinin (CCK). These hormones and neuropeptides play important roles in regulating glucose homeostasis, appetite, and gastrointestinal motility.
Biochemical and Physiological Effects:
N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2,2-diphenylacetamide has been shown to have various biochemical and physiological effects in preclinical studies. In addition to its effects on glucose homeostasis and gastrointestinal motility, N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2,2-diphenylacetamide has been found to have anti-inflammatory properties and may have potential applications in treating inflammatory bowel disease (IBD). N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2,2-diphenylacetamide has also been shown to have neuroprotective effects and may have potential applications in treating neurodegenerative diseases such as Alzheimer's and Parkinson's.
実験室実験の利点と制限
One of the main advantages of N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2,2-diphenylacetamide is its selectivity for the GPR39 receptor, which reduces the potential for off-target effects. N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2,2-diphenylacetamide is also relatively easy to synthesize and has good pharmacokinetic properties. However, one of the limitations of N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2,2-diphenylacetamide is its low aqueous solubility, which can make it challenging to work with in certain experimental settings.
将来の方向性
There are several potential future directions for the research and development of N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2,2-diphenylacetamide. One area of focus is the potential use of N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2,2-diphenylacetamide in treating type 2 diabetes and obesity. Further preclinical studies are needed to better understand the mechanisms underlying N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2,2-diphenylacetamide's effects on glucose homeostasis and to determine its potential as a therapeutic agent. Another area of focus is the potential use of N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2,2-diphenylacetamide in treating neurodegenerative diseases. Additional studies are needed to determine the efficacy of N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2,2-diphenylacetamide in animal models of these diseases and to better understand its mechanism of action. Finally, there is potential for the development of novel GPR39 agonists based on the structure of N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2,2-diphenylacetamide, which could have improved pharmacokinetic properties and therapeutic potential.
科学的研究の応用
N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2,2-diphenylacetamide has been shown to have potential therapeutic applications in various diseases, including type 2 diabetes, obesity, and gastrointestinal disorders. In a study conducted by Egerod et al., N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2,2-diphenylacetamide was found to improve glucose homeostasis and insulin secretion in mice with diet-induced obesity. Another study by Holst et al. demonstrated that N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2,2-diphenylacetamide increased colonic motility and reduced constipation in mice.
特性
IUPAC Name |
N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2,2-diphenylacetamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N2OS/c24-15-19-18-13-7-8-14-20(18)27-23(19)25-22(26)21(16-9-3-1-4-10-16)17-11-5-2-6-12-17/h1-6,9-12,21H,7-8,13-14H2,(H,25,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JCDDUZXKXAPLBE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=C(S2)NC(=O)C(C3=CC=CC=C3)C4=CC=CC=C4)C#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N2OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2,2-diphenylacetamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。